(2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate
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Overview
Description
(2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate is a complex organic compound that is often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved using reagents such as fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate . The reaction is usually carried out in an organic solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The use of solid-phase synthesis techniques allows for the efficient production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products
The major products formed from these reactions are peptides, which can be further modified or elongated through additional coupling reactions .
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Mechanism of Action
The mechanism of action of (2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The deprotection step reveals the free amino group, enabling the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)met}
Uniqueness
The uniqueness of (2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate lies in its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its stability and ease of removal under mild conditions make it a preferred choice for protecting amino groups during the synthesis of complex peptides .
Properties
Molecular Formula |
C25H26N2O6 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |
InChI |
InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)/t15-,23?/m0/s1 |
InChI Key |
XPCMQYXXCGKJHT-NGMICRHFSA-N |
Isomeric SMILES |
CC[C@H](C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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